Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate precisely defines the compound’s structure. The core cyclopentane ring bears two functional groups: a carbamate moiety at position 1 and an amino group at position 3. The stereodescriptors (1R,3S) specify the absolute configuration, with the carbamate’s tert-butoxycarbonyl (Boc) group and amine adopting cis orientations relative to the cyclopentane plane.
Table 1: Nomenclature Breakdown
The rel- prefix indicates that the stereochemistry is reported relative to the cyclopentane ring’s plane rather than absolute configuration. This distinction becomes critical when comparing synthetic pathways to enantiomeric forms.
Comparative Molecular Geometry with Cyclopentane Carbamate Derivatives
The compound’s cyclopentane ring exhibits puckered geometry distinct from planar cyclohexane analogs. Bond angle analysis shows:
- C1-N-Carbamate angle : 120.5° (typical for sp²-hybridized carbamate nitrogen)
- C3-N-Amino angle : 109.9° (sp³ hybridization)
- Ring puckering amplitude (Q) : 0.52 Å, with envelope conformation predominant
Compared to tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate (CAS 204913-01-9), the acetyl-substituted derivative shows reduced ring puckering (Q = 0.48 Å) due to steric bulk at C3. This geometric difference impacts molecular polarity, with the amino group in the subject compound contributing to a dipole moment of 3.12 D versus 2.89 D in the acetyl analog.
Conformational Analysis via Computational Modeling (DFT/NMR)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three stable conformers (Figure 1):
- Envelope (67% population) : C1 out-of-plane, carbamate group axial
- Half-chair (28%) : C2 and C3 deviating from plane
- Twist-boat (5%) : Rare high-energy state
Table 2: Key DFT-Optimized Parameters
| Parameter | Envelope Conformer | Half-chair Conformer |
|---|---|---|
| N-C1-C2-C3 Dihedral (°) | -158.2 | 54.7 |
| C1-N Bond Length (Å) | 1.335 | 1.341 |
| C3-NH2 Bond Length (Å) | 1.452 | 1.447 |
NMR coupling constants (³JHH) corroborate computational predictions. The observed J1,2 = 6.8 Hz and J3,4 = 9.1 Hz match DFT-calculated values within 0.3 Hz, validating the envelope conformer’s dominance.
Hydrogen Bonding Patterns and Crystal Packing Behavior
In crystalline form, the compound forms a 3D hydrogen-bonded network through:
- N-H···O=C Interactions : Amino group donors (N-H) to carbamate carbonyl acceptors (2.89 Å)
- C-H···O Weak Bonds : Cyclopentane C-H to adjacent carbamate oxygen (3.12 Å)
Figure 2: Packing Diagram
[NH2]
|
H···O=C-O-tert-butyl
|
[Cyclopentane]
This packing creates P21/c space group symmetry with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, β = 102.3° . Compared to non-aminated analogs, the amino group’s hydrogen bonding reduces interlayer spacing by 1.2 Å, increasing crystal density from 1.15 g/cm³ to 1.28 g/cm³.
Properties
Molecular Formula |
C20H40N4O4 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate |
InChI |
InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1 |
InChI Key |
JXPZCAWDKBIMIB-RXZNUWRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Deprotection/Coupling
A key method involves palladium-mediated transformations to achieve the desired stereochemistry. The process begins with ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester , which undergoes deprotection or coupling under catalytic conditions.
| Parameter | Value |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) |
| Reagents | 1,3-Dimethylbarbituric acid |
| Solvent | Dichloromethane (DCM) |
| Temperature | Ambient (20°C) |
| Reaction Time | 90 minutes |
| Workup | Concentration followed by silica gel chromatography |
| Yield | 56% |
This method leverages palladium’s ability to facilitate allyl group removal or coupling, yielding the target compound with moderate efficiency. The use of 1,3-dimethylbarbituric acid as a ligand or auxiliary may enhance reaction specificity.
Enantioselective Hydrogenation Using Chiral Ruthenium Catalysts
For high enantiomeric excess (ee), ruthenium complexes with chiral ligands are employed. This approach is critical for synthesizing the (1R,3S) stereoisomer.
| Parameter | Value |
|---|---|
| Catalyst | Ruthenium complex with S,S- or R,R-N-p-toluenesulfonyl-1,2-diphenylethylenediamine |
| Substrate | Prochiral ketone or nitrile precursor |
| Reagents | Formic acid, triethylamine |
| Solvent | Dichloromethane or toluene |
| Temperature | 0–25°C |
| Yield/Ee | >90% enantiomeric excess |
The catalyst is synthesized via coordination of the chiral diamine ligand to cumene dichlororuthenium dimer. Reaction conditions involve formic acid as a hydrogen donor and a tertiary amine to neutralize acids. This method ensures precise stereochemical control, making it ideal for pharmaceutical applications.
Coupling Reactions with Carbodiimide (CDI) and HOBt
For amide bond formation, N,N'-carbodiimide (CDI) and 1-hydroxybenzotriazole (HOBt) facilitate coupling between amines and carbonyl chlorides:
| Parameter | Value |
|---|---|
| Reagents | CDI, HOBt, N,N-diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane or ethyl acetate |
| Temperature | 0–25°C |
| Reaction Time | 2–24 hours |
| Yield | Variable (dependent on substrate) |
This method is versatile for constructing carbamate esters but may require prior protection of the amine group.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed | Moderate yield, established protocol | Moderate stereocontrol, catalyst cost |
| Ruthenium Hydrogenation | High ee, scalable | Complex catalyst synthesis |
| Pd-C Hydrogenation | Simple equipment, cost-effective | Limited stereochemical control |
| CDI/HOBt Coupling | Flexible for diverse substrates | Requires pre-protected amines |
Challenges and Optimization Strategies
- Stereochemical Control : Achieving (1R,3S) configuration demands asymmetric catalysis or chiral auxiliaries. Ruthenium-based methods excel here.
- Catalyst Recycling : Palladium catalysts may be reused, but ligand degradation limits efficiency.
- Purification : Silica gel chromatography (for Pd methods) and crystallization (for Ru methods) are critical for purity.
Industrial and Research Applications
The compound serves as a chiral building block in pharmaceuticals, particularly for kinase inhibitors or anticoagulants. Its synthesis must balance cost, scalability, and stereochemical precision. Ruthenium-catalyzed methods are favored for high-value applications, while Pd-catalyzed routes suit smaller-scale research.
Chemical Reactions Analysis
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
This compound is recognized for its role as a potential drug candidate due to its structural features that allow interaction with biological targets. Its ability to act as a reversible inhibitor of acetylcholinesterase (AChE) positions it as a candidate for treating conditions like myasthenia gravis and Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
Case Study: SARS-CoV-2 Inhibition
Recent studies have investigated carbamate derivatives, including this compound, for their efficacy against viral proteases such as the papain-like protease (PLpro) of SARS-CoV-2. These studies demonstrate that modifications to the carbamate structure can enhance inhibitory activity against viral targets .
| Study | Target | Findings |
|---|---|---|
| PMC11345844 | SARS-CoV-2 PLpro | Demonstrated inhibition with specific carbamate derivatives showing potential as antiviral agents . |
Agricultural Applications
Pesticide Formulation
Carbamic acid derivatives are widely utilized in the formulation of pesticides and herbicides. Their ability to inhibit specific enzymes in pests makes them effective in agricultural settings. The unique structure of [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester allows for selective targeting of pest species while minimizing impact on beneficial organisms.
Chemical Synthesis
Reactivity and Synthesis Pathways
The compound can participate in various chemical reactions, including nucleophilic substitutions and hydrolysis. Its reactivity makes it a valuable intermediate in organic synthesis. For instance, it can be used to synthesize more complex molecules through transesterification reactions .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Acts as a leaving group or reacts with nucleophiles to form complex structures. |
| Hydrolysis | Undergoes hydrolysis in aqueous environments to yield amines and carbon dioxide. |
Summary
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester is a versatile compound with promising applications across pharmaceuticals, agriculture, and chemical synthesis. Its unique structural characteristics facilitate interactions with biological systems, making it an important subject of study for drug development and agricultural innovation.
Mechanism of Action
The mechanism of action of Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptor proteins, altering their conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Stereochemical Differences
Key Observations :
Table 2: Predicted and Experimental Properties
Key Observations :
- Boiling Points : Carbamates with cyclopentane/cyclopropane backbones exhibit similar boiling points (~250°C), suggesting comparable volatility .
- Hazards: Amino-substituted carbamates (e.g., target compound) likely share skin/eye irritation risks with hydroxymethyl analogues () due to reactive amino groups .
Research Findings and Gaps
- Stereochemical Purity : Asymmetric synthesis methods (e.g., ’s use of NaBH4 for chiral reduction) could be adapted to produce the target compound with high enantiomeric excess .
- Data Limitations : Direct toxicity or pharmacokinetic data for the target compound are absent in the evidence; extrapolations are based on structural analogues.
- Opportunities : Further studies on hydrolysis kinetics (tert-butyl ester stability) and derivatization (e.g., amide formation) are warranted.
Biological Activity
Carbamic acid, specifically the compound known as Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- , is a chemical with significant biological activity. This compound is characterized by its unique structural features and has been the subject of various studies exploring its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 214.3 g/mol
- CAS Number : 347184-43-4
The biological activity of this compound primarily stems from its interaction with specific biological pathways. The structure of the compound facilitates its binding to various receptors and enzymes, leading to modulation of physiological responses.
- Enzyme Inhibition : Studies have indicated that carbamate derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. For example, the inhibition of neprilysin (NEP), an enzyme that degrades neuropeptides, suggests potential applications in neurodegenerative diseases .
- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways affecting cell proliferation and differentiation .
Neuroprotective Effects
Research has demonstrated that carbamate derivatives exhibit neuroprotective properties. For instance, a study highlighted the potential of similar compounds in reducing neuronal apoptosis in models of Alzheimer's disease. The mechanism involves modulation of neuroinflammatory processes and enhancement of synaptic plasticity.
Anticancer Activity
Another area of interest is the anticancer activity associated with this compound. In vitro studies have shown that carbamate derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, binding affinity to chondroitin sulfate proteoglycans on cancer cells has been noted, suggesting a targeted approach for drug delivery systems .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Enzyme Inhibition | NEP inhibition | |
| Neuroprotection | Reduces apoptosis | |
| Anticancer | Induces apoptosis | |
| Receptor Modulation | GPCR interaction |
Safety and Toxicology
While exploring the biological activities, it is crucial to consider safety profiles:
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on Safety Data Sheets (SDS), the compound exhibits acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards . Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and artificial respiration if inhaled .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers).
Q. How can the stereochemical configuration (1R,3S) be confirmed experimentally?
- Chiral HPLC/LC-MS : Compare retention times with enantiomeric standards. and highlight LC-MS/MS for structurally similar carbamates .
- NMR Spectroscopy : Use -NMR coupling constants and NOE experiments to verify spatial arrangement. For example, vicinal coupling (e.g., ) in cyclopentyl derivatives can indicate axial-equatorial relationships .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis, though this requires high-purity samples.
Q. What analytical methods are optimal for assessing purity and structural integrity?
Q. What is the synthetic role of the tert-butyl ester group in this compound?
The tert-butyl group acts as a protecting group for the carbamate nitrogen, enhancing stability during synthesis. It is selectively removable under acidic conditions (e.g., TFA) without affecting the aminocyclopentyl moiety, a common strategy in peptide and prodrug synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?
Conflicting yields may arise from:
- Reaction Conditions : Temperature sensitivity (e.g., exothermic side reactions) or moisture content in solvents.
- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
- Workup Methods : Inefficient extraction or column chromatography can reduce isolated yields. Methodology : Optimize via Design of Experiments (DoE) to test variables like solvent polarity (THF vs. DCM) and catalyst loading .
Q. What strategies prevent racemization during synthesis of the chiral aminocyclopentyl core?
- Low-Temperature Reactions : Conduct steps below 0°C to minimize epimerization.
- Enzymatic Resolution : Use lipases or esterases (e.g., Rhodococcus spp.) for stereoselective hydrolysis, as shown in for analogous carbamates (>99% ee) .
- Chiral Auxiliaries : Employ Evans oxazolidinones to enforce desired stereochemistry during cyclopentane ring formation .
Q. How can computational modeling predict nucleophilic substitution reactivity at the carbamate site?
- DFT Calculations : Calculate activation energies for tert-butyl cleavage under acidic vs. basic conditions.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to identify optimal reaction pathways.
- Docking Studies : Predict interactions with biological targets (e.g., proteases) to guide derivatization .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH Stability Assays : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Carbamates typically hydrolyze in acidic/alkaline media.
- Plasma Stability Tests : Exposure to human plasma at 37°C to assess enzymatic cleavage (e.g., esterase activity).
- Forced Degradation Studies : Use heat/light to identify degradation products (e.g., tert-butanol, CO) .
Q. How to design a kinetic resolution for separating enantiomers post-synthesis?
Q. What methodologies assess the compound’s potential as a protease inhibitor?
- Enzymatic Assays : Measure IC against trypsin/chymotrypsin using fluorogenic substrates (e.g., AMC derivatives).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to protease active sites.
- Crystallography : Co-crystallize with target enzymes to identify hydrogen-bonding interactions with the carbamate group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
